BenchChemオンラインストアへようこそ!

Simvastatin sodium salt

Aqueous solubility Pre-formulation Bioavailability enhancement

Simvastatin sodium salt (CAS 101314-97-0, molecular formula C₂₅H₃₉O₆·Na, MW 458.56 g/mol), also known as tenivastatin sodium or simvastatin hydroxy acid sodium salt, is the open-ring hydroxy acid sodium salt of the lactone prodrug simvastatin. As the pre-activated form of the active metabolite, it functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase with a Ki of 0.12 nM, the rate-limiting enzyme in the cholesterol biosynthetic pathway.

Molecular Formula C25H40NaO6
Molecular Weight 459.6 g/mol
CAS No. 101314-97-0
Cat. No. B1682225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimvastatin sodium salt
CAS101314-97-0
SynonymsTenivastatin sodium;  Simvastatin sodium;  J428.165I;  Simvastatin, sodium salt; 
Molecular FormulaC25H40NaO6
Molecular Weight459.6 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]
InChIInChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/t15-,16-,18+,19+,20-,21-,23-;/m0./s1
InChIKeySVIXZYADIXSPPP-OKDJMAGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Simvastatin Sodium Salt (CAS 101314-97-0): Pre-Activated HMG-CoA Reductase Inhibitor for Research and Formulation Procurement


Simvastatin sodium salt (CAS 101314-97-0, molecular formula C₂₅H₃₉O₆·Na, MW 458.56 g/mol), also known as tenivastatin sodium or simvastatin hydroxy acid sodium salt, is the open-ring hydroxy acid sodium salt of the lactone prodrug simvastatin. As the pre-activated form of the active metabolite, it functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase with a Ki of 0.12 nM, the rate-limiting enzyme in the cholesterol biosynthetic pathway [1]. Unlike the clinically administered simvastatin lactone prodrug (CAS 79902-63-9), which requires in vivo enzymatic or non-enzymatic hydrolysis of the lactone ring to generate the pharmacologically active β,δ-dihydroxy acid, the sodium salt provides the active hydroxy acid species directly, eliminating dependence on prodrug activation steps [1] [2].

Why Simvastatin Sodium Salt Cannot Be Substituted by Simvastatin Lactone or Other Statin Salts in Research and Formulation


Simvastatin exists in two interconvertible chemical forms — the lactone prodrug and the open-ring hydroxy acid — which differ profoundly in aqueous solubility, target engagement kinetics, cytotoxicity profile, and pH-dependent stability. The lactone form (simvastatin, CAS 79902-63-9) is practically insoluble in water (0.0013–0.0015 mg/mL at 23 °C, or approximately 30 µg/mL) [1] , whereas the sodium salt of the hydroxy acid exhibits aqueous solubility of approximately 30 mg/mL — a difference exceeding three orders of magnitude. Furthermore, the lactone requires hydrolytic activation to the hydroxy acid to inhibit HMG-CoA reductase, introducing variability dependent on tissue esterase activity, pH, and co-administered agents [2]. The lactone form has a partition coefficient of approximately 4.7 and demonstrates 7.5-fold greater cytotoxicity to skeletal muscle cells compared with the more hydrophilic hydroxy acid form under neutral pH conditions [3] [4]. These foundational physicochemical and pharmacological disparities mean that simvastatin sodium salt and simvastatin lactone are not interchangeable for applications requiring defined aqueous solubility, pre-activated enzyme inhibition, or reduced myocellular toxicity.

Simvastatin Sodium Salt (CAS 101314-97-0): Quantitative Comparative Evidence Versus Closest Analogs


Aqueous Solubility: ~1,000-Fold Enhancement of Simvastatin Sodium Salt Over Simvastatin Lactone

Simvastatin sodium salt exhibits aqueous solubility of 30 mg/mL at room temperature, whereas the lactone prodrug form (simvastatin, CAS 79902-63-9) is practically insoluble in water, with reported solubility values of 0.03 mg/mL (30 µg/mL) by one vendor source and 0.0013–0.0015 mg/mL at 23 °C in the peer-reviewed literature [1]. This represents a solubility enhancement of approximately 1,000-fold to over 20,000-fold, depending on the lactone reference value used.

Aqueous solubility Pre-formulation Bioavailability enhancement

Target Binding Affinity: Simvastatin Sodium Salt Ki = 0.12 nM Versus Lactone Prodrug Ki = 0.2 nM

Simvastatin sodium salt (the hydroxy acid form) inhibits HMG-CoA reductase with a Ki of 0.12 nM in cell-free assays, representing the fully active species [1] . The parent lactone prodrug (simvastatin, CAS 79902-63-9) is reported to have a Ki of 0.1–0.2 nM in cell-free assays, with a consensus value of 0.2 nM, and requires prior base hydrolysis (NaOH/EtOH treatment) for in vitro activation . The hydroxy acid sodium salt thus provides the active inhibitor without pre-assay activation steps, reducing experimental variability introduced by incomplete lactone hydrolysis.

HMG-CoA reductase inhibition Enzyme kinetics Pre-activated inhibitor

Cytotoxicity in Skeletal Muscle Cells: Simvastatin Hydroxy Acid Is 7.5-Fold Less Cytotoxic Than Simvastatin Lactone Under Neutral pH

In a direct head-to-head comparison using C2C12 murine skeletal muscle cells, simvastatin hydroxy acid (the sodium salt species) exhibited an IC₅₀ of 4.35 ± 0.09 µM in undifferentiated cells under neutral pH medium, compared with 0.58 ± 0.02 µM for simvastatin lactone [1]. This represents a 7.5-fold lower cytotoxicity for the hydroxy acid form. The differential was even larger under alkaline conditions (IC₅₀ of 16.85 ± 0.48 µM for hydroxy acid vs. 1.13 ± 0.04 µM for lactone, a 14.9-fold difference) [1]. The increased cytotoxicity of the lactone is attributed to its higher lipophilicity (partition coefficient ~4.7), enabling greater passive cellular uptake [1] [2].

Statin myotoxicity C2C12 skeletal muscle Cytotoxicity profiling

pH-Dependent Lactone–Hydroxyacid Interconversion: Sodium Salt Ensures Pre-Defined Chemical Identity in Aqueous Media

The lactone and hydroxyacid forms of simvastatin exist in a pH-dependent equilibrium in aqueous solution. At physiological and alkaline pH (≥7), the lactone form undergoes extensive hydrolysis: approximately 87% of simvastatin lactone converts to the hydroxy acid after 24 hours at pH 7.4 and 37 °C, rising to 99% at alkaline pH [1] [2]. The lactone form is most stable at pH 4.5, while the hydroxyacid form prevails at pH ≥ 7 [3]. The sodium salt, being the pre-formed hydroxy acid, bypasses this pH-dependent conversion entirely, providing a chemically defined starting material with predictable speciation regardless of assay pH.

Chemical stability Lactone hydrolysis pH-dependent equilibrium

Hepatocyte Uptake Efficiency: Quantified OATP3A1-Mediated Transport of Simvastatin Acid

Simvastatin acid (the hydroxy acid species present in the sodium salt) is a substrate of the organic anion transporting polypeptide 3A1 (OATP3A1), with a hepatic uptake clearance (CLᵤₚₜₐₖₑ) of 23.5 ± 4.2 µL/min/mg protein determined in hepatocyte assays. The transport is saturable, with an apparent Km of 10.5 ± 2.3 µM and a Vmax of 108 ± 12 pmol/min/mg protein in HEK293 cells overexpressing OATP3A1 . This quantitatively defined transporter kinetics enables predictable in vitro–in vivo extrapolation (IVIVE) for hepatic disposition modeling. In contrast, the lactone form relies primarily on passive diffusion due to its high lipophilicity, with transport kinetics that are less well-characterized for active uptake processes.

Hepatocyte uptake OATP3A1 transporter Drug transport kinetics

Optimal Procurement and Research Application Scenarios for Simvastatin Sodium Salt (CAS 101314-97-0)


In Vitro Enzymology and Cell-Free HMG-CoA Reductase Inhibition Assays

Procure simvastatin sodium salt when conducting cell-free HMG-CoA reductase inhibition assays that demand the active inhibitor species without pre-assay base hydrolysis. The sodium salt provides a Ki of 0.12 nM directly in aqueous assay buffer, eliminating the NaOH/EtOH activation step required for the lactone prodrug (Ki 0.2 nM after activation) [1]. This reduces inter-experiment variability caused by incomplete lactone ring opening and ensures that the nominal inhibitor concentration matches the actual active species concentration throughout the incubation period [2].

Skeletal Muscle Myotoxicity and Statin Safety Pharmacology Studies

For researchers investigating statin-induced myopathy mechanisms in C2C12 or primary skeletal muscle cell models, the sodium salt form is the preferred procurement choice. The hydroxy acid exhibits 7.5-fold lower cytotoxicity than the lactone in undifferentiated C2C12 cells under neutral pH (IC₅₀ 4.35 µM vs. 0.58 µM), enabling pharmacological interrogation of HMG-CoA reductase inhibition at concentrations where lactone-mediated cytotoxicity would confound results [1]. This wider therapeutic index in vitro is critical for chronic exposure studies and for distinguishing on-target (mevalonate pathway) from off-target toxic effects.

Aqueous-Based Formulation Development and Liquid Dosage Form Design

The sodium salt's aqueous solubility of 30 mg/mL — at least 1,000-fold greater than the lactone form (0.03 mg/mL) — makes it the rational choice for developing aqueous liquid formulations, injectable dosage forms, or ophthalmic preparations where high drug loading in aqueous vehicles is required [1] [2]. This solubility advantage eliminates the need for organic co-solvents, surfactants, or cyclodextrin complexation strategies typically necessary to solubilize the lactone, thereby simplifying formulation composition and reducing excipient-related variables during development .

Hepatocellular Uptake and Drug–Drug Interaction (DDI) Transporter Studies

When conducting quantitative hepatic uptake studies using OATP3A1-overexpressing cell lines or primary hepatocytes, procure simvastatin sodium salt to leverage the well-characterized transporter kinetics. The defined Km (10.5 ± 2.3 µM), Vmax (108 ± 12 pmol/min/mg protein), and CLᵤₚₜₐₖₑ (23.5 ± 4.2 µL/min/mg protein) for OATP3A1-mediated uptake of simvastatin acid enable rigorous in vitro–in vivo extrapolation [1]. The lactone form, relying predominantly on passive diffusion, lacks equivalent characterized active transport parameters, making the sodium salt indispensable for regulatory-relevant DDI risk assessment studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simvastatin sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.